(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.13684508 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Structural Elucidation : Research on similar compounds focuses on their synthesis and structural characterization through various analytical techniques. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which involve processes that could be related to the synthesis of the compound , highlighting methods for creating complex molecules and determining their structures using elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Ashraf S. Hassan et al., 2014).
Biological Activities
Cytotoxicity Studies : Compounds with structural similarities are investigated for their potential cytotoxic effects against various cancer cell lines. This involves assessing the ability of these compounds to inhibit cell growth, which is crucial for developing new anticancer agents (Ashraf S. Hassan et al., 2014).
Antimicrobial and Antihypertensive Activities : The investigation into the antimicrobial and antihypertensive activities of similar compounds is another area of interest. Studies have shown that derivatives of imidazolylpyridazine, for instance, possess significant activity against certain strains of bacteria and can also exhibit hypotensive effects in animal models, suggesting potential applications in treating bacterial infections and hypertension (G. Steiner et al., 1981).
Drug Discovery and Development
- Target-Specific Modulators : Research on compounds such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective modulators of certain receptors highlights the importance of structural specificity in drug discovery. These studies aim to develop compounds that can selectively interact with specific biological targets, offering therapeutic benefits with fewer side effects (B. Savall et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
(4aS,7aR)-1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-11-12(19-10-18-11)7-20-5-6-21(15-16-3-2-4-17-15)14-9-24(22,23)8-13(14)20/h2-4,10,13-14H,5-9H2,1H3,(H,18,19)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNCKGRYFPSIFQ-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C3C2CS(=O)(=O)C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.